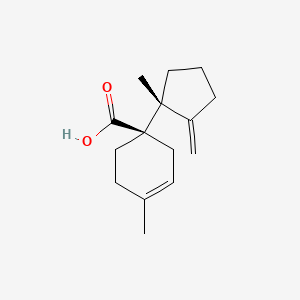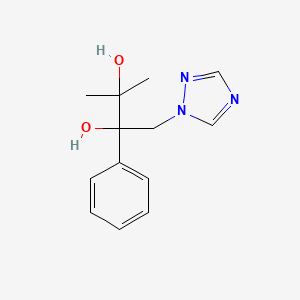![molecular formula C12H16O4 B14320047 Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate CAS No. 110418-99-0](/img/structure/B14320047.png)
Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl bicyclo[510]oct-2-ene-8,8-dicarboxylate is a bicyclic compound characterized by its unique structural features, including a three-membered ring fused to a seven-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate typically involves the reaction of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include moderate temperatures and the use of solvents like toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of saturated derivatives.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes .
Aplicaciones Científicas De Investigación
Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antibiotic properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl bicyclo[2.2.0]hex-5-ene-2,3-exo-dicarboxylate
- Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- Dimethyl bicyclo[4.1.1]oct-3-ene-7,8-dicarboxylate
Uniqueness
Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require specific molecular configurations and reactivity .
Propiedades
Número CAS |
110418-99-0 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate |
InChI |
InChI=1S/C12H16O4/c1-15-10(13)12(11(14)16-2)8-6-4-3-5-7-9(8)12/h4,6,8-9H,3,5,7H2,1-2H3 |
Clave InChI |
OQIQFZAVDCXCDS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(C2C1C=CCCC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(10-{[(Anthracen-9-YL)methoxy]methyl}anthracen-9-YL)methanol](/img/structure/B14319975.png)
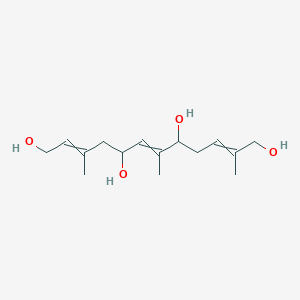

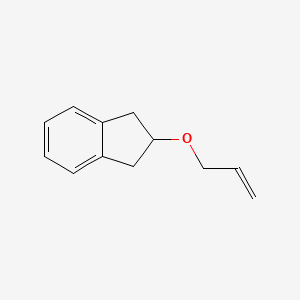

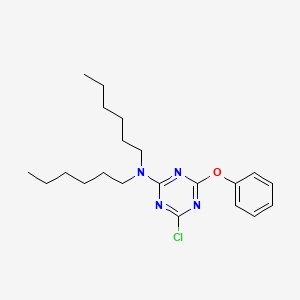
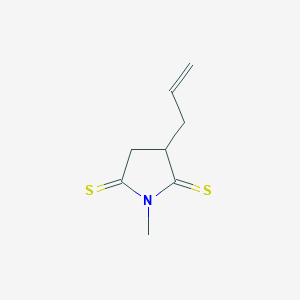
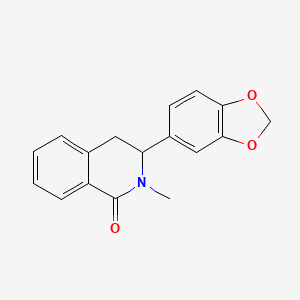
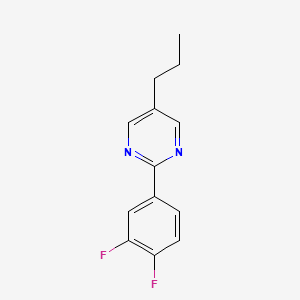
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
